REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH2:9][CH3:10])[CH:4]=[CH:5][C:6]([O-:8])=[O:7])[CH3:2]>O1CCCC1.C(O)C.[Pd]>[CH2:1]([CH:3]([CH2:9][CH3:10])[CH2:4][CH2:5][C:6]([OH:8])=[O:7])[CH3:2]
|
Name
|
4-ethyl-2-hexenoate
|
Quantity
|
55.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C=CC(=O)[O-])CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 3.5 hr under hydrogen atmosphere (1 atm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
ADDITION
|
Details
|
To the filtrate was added aqueous 4 N sodium hydroxide (111 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at RT overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with hexane
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added 4 N hydrochloric acid (113 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water/brine=1/1 (300 mL) and brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The sodium sulfate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CCC(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |